molecular formula C16H22BrNO2 B6275132 tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate CAS No. 2763750-53-2

tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate

Cat. No.: B6275132
CAS No.: 2763750-53-2
M. Wt: 340.3
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Description

tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C15H22BrNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-bromophenyl)cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.

Major Products Formed:

    Substitution: Azido, cyano, or amino derivatives.

    Oxidation: Corresponding oxidized products such as alcohols or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound to investigate enzyme inhibition and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways. The bromophenyl group in the compound may also interact with aromatic residues in the target protein, enhancing its binding affinity.

Comparison with Similar Compounds

  • tert-Butyl N-[1-(4-bromophenyl)cyclopentyl]carbamate
  • tert-Butyl N-[1-(3-chlorophenyl)cyclopentyl]carbamate
  • tert-Butyl N-[1-(3-fluorophenyl)cyclopentyl]carbamate

Comparison: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This bromine atom can participate in various chemical reactions, such as nucleophilic substitution, which is not possible with the chloro or fluoro analogs. Additionally, the bromine atom can enhance the compound’s binding affinity to certain molecular targets, making it more effective as an inhibitor.

Properties

CAS No.

2763750-53-2

Molecular Formula

C16H22BrNO2

Molecular Weight

340.3

Purity

95

Origin of Product

United States

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